An In-depth Technical Guide to 4-(4-Chlorophenyl)pyridine: Properties, Structure, and Applications
An In-depth Technical Guide to 4-(4-Chlorophenyl)pyridine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)pyridine is a biaryl heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure, combining a pyridine ring and a substituted phenyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of 4-(4-Chlorophenyl)pyridine, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
4-(4-Chlorophenyl)pyridine is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5957-96-0 | [1] |
| Molecular Formula | C₁₁H₈ClN | [1] |
| Molecular Weight | 189.64 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform. Sparingly soluble in water. | [2][3] |
Molecular Structure and Spectroscopic Characterization
The structure of 4-(4-Chlorophenyl)pyridine consists of a pyridine ring substituted at the 4-position with a 4-chlorophenyl group.
Caption: General workflow for the synthesis of 4-(4-Chlorophenyl)pyridine via Suzuki-Miyaura coupling.
A detailed experimental protocol for a similar Suzuki-Miyaura coupling reaction can be found in the literature, providing a solid foundation for the synthesis of 4-(4-Chlorophenyl)pyridine.[4]
Reactivity
The reactivity of 4-(4-Chlorophenyl)pyridine is influenced by the electronic properties of both the pyridine and the chlorophenyl rings.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack is more likely to occur on the more electron-rich chlorophenyl ring. The chlorine atom is an ortho-, para-director, but the para position is already substituted, so electrophilic substitution would be directed to the ortho positions of the chlorophenyl ring.[1]
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Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The presence of a good leaving group at these positions would facilitate nucleophilic substitution.
Applications in Drug Development
The 4-arylpyridine scaffold is a key structural motif in several active pharmaceutical ingredients (APIs). While 4-(4-Chlorophenyl)pyridine itself may not be a final drug product, it serves as a crucial intermediate in the synthesis of more complex molecules.
A notable example is its connection to the synthesis of Bepotastine , a second-generation antihistamine. The key chiral intermediate in the asymmetric synthesis of Bepotastine is (S)-4-Chlorophenyl-2-pyridinylmethanol. This intermediate can be synthesized from a precursor that is structurally related to 4-(4-Chlorophenyl)pyridine, highlighting the importance of this chemical family in pharmaceutical manufacturing.[5][6] Derivatives of 4-(4-chlorophenyl)piperidine, which can be conceptually linked to the reduction of the pyridine ring in 4-(4-chlorophenyl)pyridine, have also been investigated for their analgesic and hypotensive activities.[7]
Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)pyridine via Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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4-Halopyridine (e.g., 4-bromopyridine or 4-chloropyridine)
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate or sodium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 eq) and the anhydrous solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 2-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-Chlorophenyl)pyridine.
Purification by Recrystallization (General Procedure)
Procedure:
-
Dissolve the crude 4-(4-Chlorophenyl)pyridine in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Safety and Handling
4-(4-Chlorophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(4-Chlorophenyl)pyridine is a versatile building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its adaptable reactivity make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties and structure, empowering researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
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-
ResearchGate. Figure S33. 13 C NMR spectrum of 4-(4-chlorophenyl) 2,6-ditolylpyridine (5f).
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SpectraBase. 4-(4-Chlorophenyl)pyridine - Optional[MS (GC)] - Spectrum.
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ChemicalBook. 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR spectrum.
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Benchchem. Solubility Profile of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide.
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ChemBK. 4-Chlorophenyl-2-pyridinylmethanol.
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ResearchGate. Figure S15. 1 H-NMR for N-(4-chlorophenyl)pyridin-4-amine.
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Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
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ResearchGate. Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals.
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PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
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MedChemExpress. 4-Chlorophenyl-2-pyridinylmethanol (α-(4-chlorophenyl)pyridine-2-methanol) | Drug Intermediate.
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PubMed. 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies.
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Benchchem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
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PubChem. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid.
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PubChem. (4-Chlorophenyl)-pyridin-4-yloxycarbamic acid.
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